5,6,7,8-Tetrahydro-2-(methylphenyl)-1,2,4-triazolo(4,3-a)pyrimidin-3(2H)-one
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Overview
Description
5,6,7,8-Tetrahydro-2-(methylphenyl)-1,2,4-triazolo(4,3-a)pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-(methylphenyl)-1,2,4-triazolo(4,3-a)pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-(methylphenyl)-1,2,4-triazolo(4,3-a)pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-a)pyrimidine: A related compound with similar structural features.
Benzotriazole: Another heterocyclic compound with a triazole ring.
Pyrimidine Derivatives: Compounds with a pyrimidine ring structure.
Uniqueness
5,6,7,8-Tetrahydro-2-(methylphenyl)-1,2,4-triazolo(4,3-a)pyrimidin-3(2H)-one is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
120824-67-1 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-(2-methylphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C12H14N4O/c1-9-5-2-3-6-10(9)16-12(17)15-8-4-7-13-11(15)14-16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChI Key |
JUYNQPVLERWJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N3CCCNC3=N2 |
Origin of Product |
United States |
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